



Application Notes and Protocols for Protein Modification using TCO-PEG6-NHS Ester

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Compound of Interest		
Compound Name:	TCO-PEG6-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **TCO-PEG6-NHS** ester in protein modification. The information is intended to guide researchers, scientists, and drug development professionals in the successful application of this versatile reagent for bioconjugation.

Introduction

TCO-PEG6-NHS ester is a heterobifunctional crosslinker that enables a two-step bioconjugation strategy.[1][2] It features a Trans-Cyclooctene (TCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on the surface of proteins, forming a stable amide bond.[1][3] The TCO group then serves as a bioorthogonal handle for a highly specific and rapid reaction with a tetrazine-labeled molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][4] This "click chemistry" reaction is notable for its fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for a cytotoxic copper catalyst.[2][4] The polyethylene glycol (PEG6) spacer enhances water solubility and minimizes steric hindrance during conjugation.[3][5]

This methodology is widely employed for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of functionalized proteins for proteomics and drug delivery.[2][3]



Chemical Properties and Handling

Property	Value Value	Reference
Molecular Formula	C28H46N2O12	[3]
Molecular Weight	602.7 g/mol [3]	
CAS Number	2353409-96-6 [3]	
Purity	>95%	[3][5]
Solubility	DMSO, DMF, DCM	[3]
Storage	Store at -20°C, protected from moisture.[3][5]	
Stability	The NHS ester is susceptible to hydrolysis, especially at higher pH. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), and long-term storage is not recommended.[1][3]	

Experimental Protocols

Protocol 1: Modification of Proteins with TCO-PEG6-NHS Ester

This protocol details the initial labeling of a protein with the TCO moiety.

Materials:

- Protein of interest (1-5 mg/mL)
- TCO-PEG6-NHS ester
- Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[6]
- Anhydrous DMSO or DMF[2]



- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
- Desalting spin column or dialysis cassette for purification[2]

Procedure:

- Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer.[2][6]
- Prepare TCO-PEG6-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO or DMF.[2][7]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-PEG6-NHS ester solution to the protein solution.[2][6] The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6][7]
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[2][7]
- Purification: Remove excess, unreacted TCO-PEG6-NHS ester and quenching buffer using a desalting spin column or dialysis.[2][7] The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C for a short period.[2]

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-modified protein and a tetrazine-labeled molecule.

Materials:

- TCO-modified protein
- Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)



Reaction buffer (e.g., PBS, pH 6.0-9.0)[2]

Procedure:

- Prepare Reactants:
 - Prepare the TCO-modified protein in the desired reaction buffer.
 - Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[2]
- Click Reaction:
 - Add a 1.1 to 2-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.[8]
 - Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2]
 The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[2][8]
- Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.

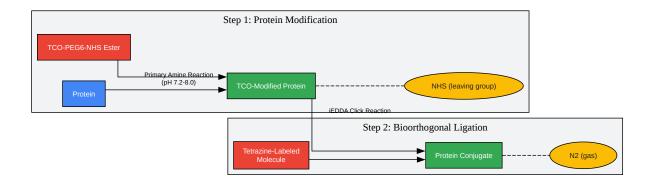
Quantitative Data Summary



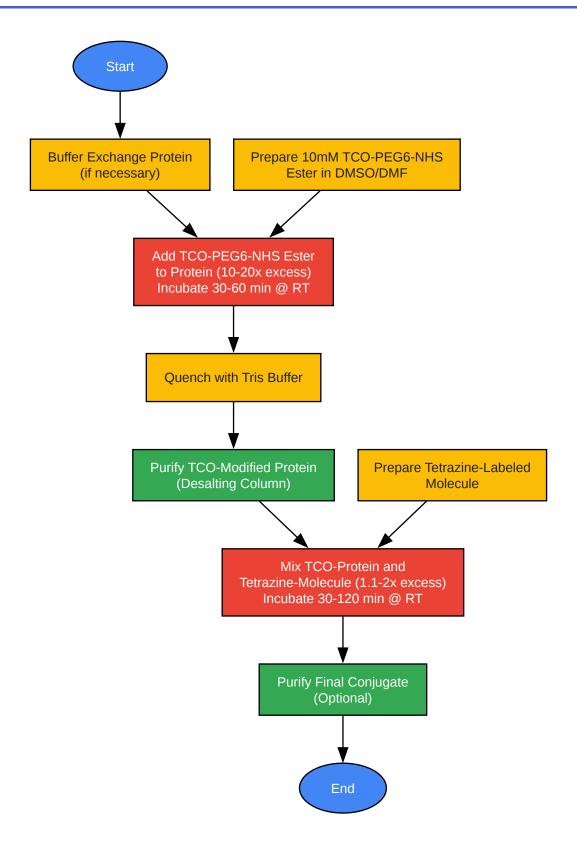
Parameter	Typical Range/Value	Notes	Reference
TCO-Tetrazine Reaction Rate Constant	Up to 10^6 M ⁻¹ s ⁻¹	Extremely fast kinetics allow for low reactant concentrations.	[4]
Molar Excess of TCO- PEG6-NHS Ester for Protein Labeling	10- to 100-fold	The optimal ratio depends on the protein and desired degree of labeling. A 20-fold excess is a common starting point.	[2][6][9]
Reaction Time for NHS Ester Coupling	30 - 120 minutes	Can be performed at room temperature or on ice.	[6][7]
Reaction pH for NHS Ester Coupling	7.0 - 8.5	Higher pH increases the rate of amine acylation but also the rate of NHS ester hydrolysis.	[6][9]
Reaction Time for TCO-Tetrazine Ligation	5 - 120 minutes	Often complete within minutes at room temperature.	[2]
Molar Excess of Tetrazine for Click Reaction	1.1- to 2-fold	A slight excess is typically used to ensure complete reaction of the TCO- modified protein.	[8]

Visualizations

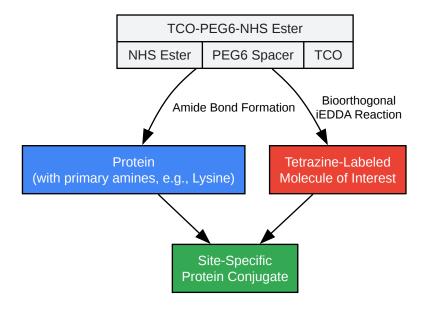












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